2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-11-14-10(16)8(17-11)6-9(15)13-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,15)(H2,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEJYILWRIYXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide typically involves the reaction of thiosemicarbazide with phenylacetic acid derivatives. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can be substituted with different functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide exhibit significant antimicrobial properties. For example, studies have shown that derivatives of thiazolidinone possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Thiazolidinone derivatives have been investigated for their anticancer potential. A study highlighted that specific modifications to the thiazolidinone structure can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Case Study: Synthesis and Testing
A recent study synthesized various derivatives of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide and evaluated their anticancer activity. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting potent anticancer activity.
Agricultural Applications
Pesticides and Herbicides
The compound's structural characteristics suggest potential applications in agrochemicals. Research has explored the use of thiazolidinone derivatives as bioactive agents in pest control. These compounds can disrupt metabolic pathways in pests, leading to effective pest management strategies.
Case Study: Field Trials
Field trials conducted with a thiazolidinone-based pesticide demonstrated a 75% reduction in pest populations compared to untreated controls. This effectiveness highlights the potential for integrating such compounds into sustainable agricultural practices.
Materials Science Applications
Polymer Chemistry
Thiazolidinones have been incorporated into polymer matrices to enhance material properties. For instance, blending these compounds with polymers can improve thermal stability and mechanical strength.
Case Study: Composite Materials
Research on polymer composites containing thiazolidinone derivatives revealed enhanced tensile strength and thermal resistance compared to traditional materials. These advancements could lead to innovative applications in packaging and construction materials.
Summary Table of Applications
| Application Area | Specific Use | Observed Benefits |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against bacterial strains |
| Anticancer drugs | Cytotoxicity against cancer cell lines | |
| Agriculture | Pesticides | Significant reduction in pest populations |
| Herbicides | Disruption of pest metabolic pathways | |
| Materials Science | Polymer composites | Improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Tautomeric Behavior and Structural Isomerism
Thiazolidinone derivatives often exhibit tautomerism due to the presence of imino/amino and oxo groups. For example:
- Compound 3j: A tautomeric mixture of 2-(2-ethylamino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide (3j-A) and 2-(2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide (3j-I) in a ~4:1 ratio .
- Compound 3a: A 1:1 mixture of 2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-phenylacetamide (3a-I) and its amino counterpart (3a-A) .
This difference may affect reactivity and biological target interactions.
Substituent Effects on Electronic and Physicochemical Properties
Table 1: Key Structural Variations and Properties
- The target compound lacks such groups, which may reduce its potency compared to halogenated analogs .
- This modification correlates with higher melting points (240°C for 9d) and reported antimicrobial activity .
Antimicrobial Activity
- Compound 9d: Exhibits antimicrobial properties attributed to the pyran-hydrazinyl-thiazolidinone hybrid structure. IR and NMR data confirm hydrogen bonding capacity (O-H, N-H stretches) .
- Compound 9h : Similar structure to 9d but with a shorter substituent chain, resulting in slightly lower melting points (190–191°C) and altered bioactivity .
The target compound’s lack of a hydrazinyl or pyran group may limit its antimicrobial efficacy compared to these derivatives.
Enzyme Inhibition
Biological Activity
The compound 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C12H11N3O2S
- Molecular Weight : 253.30 g/mol
- CAS Number : 514182-01-5
Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide possess inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 0.1 to 10 µg/mL, indicating their potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide | 0.5 | Staphylococcus aureus |
| Similar Thiazolidinones | 1.0 | Escherichia coli |
| Similar Thiazolidinones | 0.8 | Pseudomonas aeruginosa |
Antioxidant Activity
The antioxidant potential of thiazolidinones has been extensively studied. The compound demonstrates significant free radical scavenging activity, with IC50 values reported in the range of 9.18 to 32.43 µg/mL, which is comparable to standard antioxidants like ascorbic acid .
Anticancer Activity
Thiazolidinones have been identified as promising anticancer agents. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds vary widely based on structural modifications but can be as low as 5.10 µM for some derivatives .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 6.19 | Sorafenib: 9.18 |
| MCF7 | 5.10 | Doxorubicin: 7.26 |
| HCT116 | 8.91 | Doxorubicin: 1.50 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by the substituents on the thiazolidine ring and the phenylacetamide moiety. Modifications such as electron-withdrawing or electron-donating groups can enhance or diminish their bioactivity:
- Electron-Withdrawing Groups : Enhance anticancer activity.
- Electron-Donating Groups : Often improve antioxidant properties.
Case Studies
A notable study evaluated various thiazolidinone derivatives for their biological activities, concluding that specific modifications significantly improved their efficacy against cancer cells and pathogens . For example, a derivative with a furan substituent showed an IC50 value of 9.18 µg/mL in antioxidant assays, outperforming traditional antioxidants.
Q & A
Q. What are the common synthetic routes for 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide?
The synthesis typically involves multi-step reactions, starting with the condensation of aldehydes (e.g., 4-fluorobenzaldehyde) with thiazolidine derivatives under reflux conditions in solvents like acetic acid or ethanol. Subsequent acylation steps introduce the phenylacetamide moiety. Purification is achieved via recrystallization or chromatography to ensure high purity (>95%) .
Q. How is the compound characterized for structural confirmation and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the molecular structure, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) and infrared (IR) spectroscopy provide additional validation of functional groups and molecular weight .
Q. What structural features contribute to its biological activity?
The thiazolidinone ring (4-oxo-1,3-thiazolidine) and the imino group enable hydrogen bonding with enzyme active sites. The phenylacetamide moiety enhances lipophilicity, facilitating membrane permeability. Substituents on the phenyl ring (e.g., chloro or fluoro groups) modulate electronic effects and target affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Key variables include solvent selection (e.g., DMF for better solubility of intermediates), catalyst use (e.g., potassium carbonate for base-mediated reactions), and controlled reflux temperatures (80–100°C). Gradient elution in chromatography and solvent mixtures (e.g., ethanol-water) during recrystallization enhance yield and purity .
Q. What methodologies are used to evaluate its enzyme inhibition potential?
In vitro assays include:
- Kinetic studies : Michaelis-Menten analysis to determine inhibition constants (Kᵢ).
- Fluorescence quenching : Monitoring binding to enzymes like cyclooxygenase-2 (COX-2) or α-glucosidase.
- Molecular docking : Computational modeling (e.g., AutoDock) predicts binding interactions with active sites .
Q. How are structure-activity relationships (SAR) investigated for derivatives?
SAR studies involve synthesizing analogs with substituent variations (e.g., nitro, methoxy, or halogens on the phenyl ring). Biological activity is compared using dose-response curves (IC₅₀ values) in assays targeting inflammation, cancer, or microbial growth. QSAR (Quantitative SAR) models correlate electronic/steric parameters with activity .
Q. What strategies address contradictory bioactivity data across studies?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, pH, or incubation time). Solutions include:
- Standardizing protocols (e.g., uniform cell viability assays like MTT).
- Validating results with orthogonal methods (e.g., Western blotting alongside enzyme assays).
- Re-evaluating purity via HPLC-MS to rule out impurities as confounding factors .
Methodological Considerations
Q. How is stereochemical integrity maintained during synthesis?
Z/E isomerism in the thiazolidinone ring is controlled by reaction temperature and solvent polarity. Chiral HPLC or circular dichroism (CD) spectroscopy monitors stereochemical outcomes, while asymmetric catalysis (e.g., chiral auxiliaries) enforces enantioselectivity .
Q. What in vitro models are suitable for preliminary toxicity screening?
- HepG2 cells : Assess hepatotoxicity via lactate dehydrogenase (LDH) release.
- Ames test : Evaluates mutagenicity using Salmonella typhimurium strains.
- hERG assay : Predicts cardiotoxicity risk by measuring potassium channel inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
